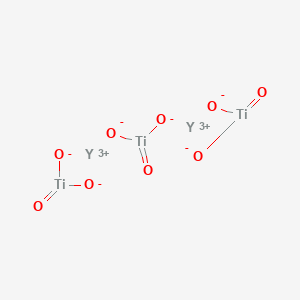
Yttrium titanate; 99.9% (REO)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium titanate (YTO), also known as yttrium titanium oxide, is an inorganic compound of yttrium and titanium, with the chemical formula Y2Ti2O7. It is a white powder composed of nanocrystalline particles, and is an important material in the field of nanomaterials and nanotechnology. YTO has many unique properties, such as its high dielectric constant, low dielectric loss, low dielectric dispersion, and high dielectric strength. These properties make it an ideal material for a variety of applications, including electronic components, optical components, catalysts, and sensors. In addition, YTO has been studied for its potential use in medical applications, such as drug delivery, tissue engineering, and bioimaging.
Wissenschaftliche Forschungsanwendungen
Yttrium titanate has been studied extensively in the scientific research community. It has been used to study the structure and properties of nanomaterials, as well as to develop new materials for electronic, optical, and medical applications. For example, YTO has been used to study the optical properties of nanomaterials, such as the absorption and scattering of light. In addition, YTO has been used to develop new materials for electronic components, such as capacitors and transistors. Finally, YTO has been studied for its potential use in medical applications, such as drug delivery, tissue engineering, and bioimaging.
Wirkmechanismus
Yttrium titanate is an inorganic compound composed of Yttrium titanate; 99.9% (REO) and titanium ions. The Yttrium titanate; 99.9% (REO) and titanium ions interact with each other through ionic and covalent bonds, resulting in a lattice structure. This lattice structure is responsible for the unique properties of YTO, such as its high dielectric constant, low dielectric loss, and low dielectric dispersion. In addition, the lattice structure of YTO can be manipulated through doping with other elements, such as aluminum or oxygen, to further enhance its properties.
Biochemical and Physiological Effects
Yttrium titanate is an inorganic compound and is not known to have any biochemical or physiological effects. It is a non-toxic material and is generally considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of YTO for laboratory experiments is its high purity and stability. YTO is available with a purity of 99.9% (REO), which makes it ideal for use in sensitive experiments. In addition, YTO is a stable material and can be stored for long periods of time without degradation. The main limitation of YTO is its high cost. YTO is more expensive than other materials, such as silicon dioxide, and this can limit its use in some laboratory experiments.
Zukünftige Richtungen
Yttrium titanate has many potential applications in the fields of nanomaterials, electronics, and medicine. In the field of nanomaterials, YTO can be used to study the structure and properties of nanomaterials, as well as to develop new materials for electronic, optical, and medical applications. In the field of electronics, YTO can be used to develop new materials for electronic components, such as capacitors and transistors. Finally, in the field of medicine, YTO can be studied for its potential use in drug delivery, tissue engineering, and bioimaging.
Synthesemethoden
Yttrium titanate can be synthesized using a variety of methods, including hydrothermal synthesis, sol-gel synthesis, and solid-state reaction. Hydrothermal synthesis involves the reaction of Yttrium titanate; 99.9% (REO) and titanium salts in a sealed vessel at high temperatures and pressures. Sol-gel synthesis involves the reaction of Yttrium titanate; 99.9% (REO) and titanium precursors in aqueous solution, followed by the formation of a gel. Finally, solid-state reaction involves the reaction of Yttrium titanate; 99.9% (REO) and titanium precursors in a solid state, followed by the formation of a powder. Each of these methods can be used to synthesize YTO with a purity of 99.9% (REO).
Eigenschaften
IUPAC Name |
dioxido(oxo)titanium;yttrium(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/9O.3Ti.2Y/q;;;6*-1;;;;2*+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWSPPZJGJOVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Y+3].[Y+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O9Ti3Y2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium titanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

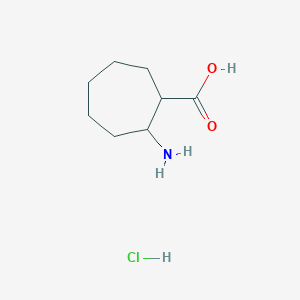
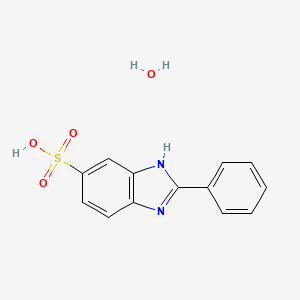
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)
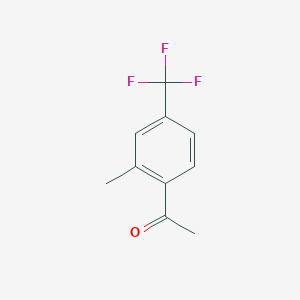
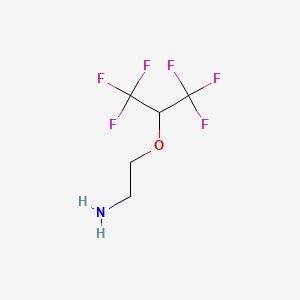

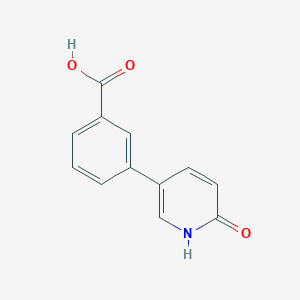
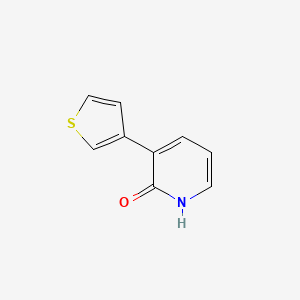
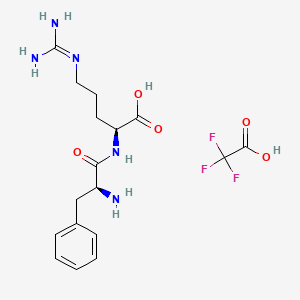
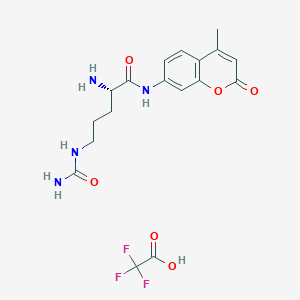
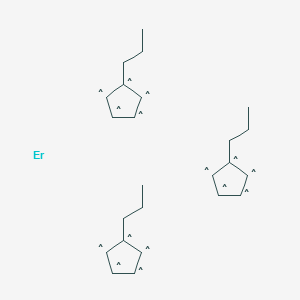
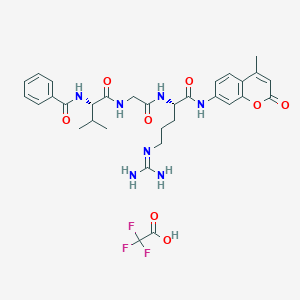
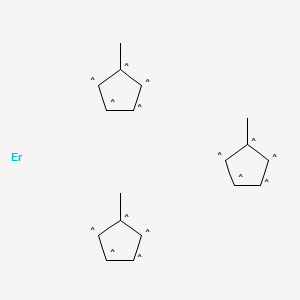
![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)